molecular formula C27H29FN2O3 B1662650 3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid CAS No. 1030846-42-4

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

Cat. No. B1662650
M. Wt: 448.5 g/mol
InChI Key: VENOXIKBBUVHRY-UHFFFAOYSA-N
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Description

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid, also known as FPhEQA, is a chemical compound that has gained attention in the scientific community due to its potential in the field of drug discovery. FPhEQA is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose and lipid metabolism.

Scientific Research Applications

Antimicrobial Properties

3-Quinolin-4-one propanoic acids, closely related to the queried compound, have been explored for their potential as antimicrobial drugs. Their structural similarity to fluoroquinolone antibiotics suggests they could be a new scaffold for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been analyzed, highlighting their importance in modern medicinal chemistry due to the global increase in microbial resistance (Zubkov et al., 2016).

Herbicide Applications

Compounds similar to the one have been synthesized for use as herbicides. For instance, ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, was synthesized and evaluated for its efficacy, highlighting the potential agricultural applications of such compounds (Makino & Yoshioka, 1987).

Anticancer Activity

There's ongoing research into compounds structurally related to 3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid for their potential anticancer properties. For example, the synthesis of certain fluoro-dioxo-dihydropyrimidinyl acetamido phenyl propanoates has indicated that they possess selective anticancer activities, which is a significant area in cancer research (Xiong Jing, 2011).

Chemosensor Applications

The related compound, 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, has been used as a chemosensor for monitoring zinc concentrations in living cells and aqueous solutions. This demonstrates the potential of quinoline derivatives in developing practical systems for monitoring metal ion concentrations in biological and environmental samples (Park et al., 2015).

properties

IUPAC Name

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENOXIKBBUVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 2
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 5
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 6
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

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